L-Asparagine-15N2,d3 (monohydrate)
Description
Introduction to L-Asparagine-15N₂,d₃ (Monohydrate)
Historical Context of Isotopically Labeled Amino Acids
The use of stable isotopes in biochemical research began in the 1930s with pioneering work by Harold Urey, who identified deuterium (²H) and nitrogen-15 (¹⁵N). These discoveries laid the groundwork for Rudolf Schoenheimer and David Rittenberg, who first demonstrated the dynamic nature of metabolic processes using deuterium-labeled fats and ¹⁵N-labeled amino acids. Their experiments revealed that cellular components undergo continuous synthesis and degradation, overturning the static view of metabolism prevalent at the time.
By the mid-20th century, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy enabled precise detection of isotopic labels, transforming amino acids like asparagine into molecular tracers. The introduction of multi-isotope labels (e.g., ¹³C, ¹⁵N, and ²H) in the late 20th century further enhanced the resolution of metabolic studies, allowing researchers to track individual atoms within complex biological systems.
Role of Stable Isotopes in Modern Biochemical Research
Stable isotopes such as ¹⁵N and deuterium serve as non-radioactive tracers in diverse applications:
- Metabolic Flux Analysis : ¹⁵N-labeled asparagine enables tracking of nitrogen redistribution in pathways like the urea cycle and nucleotide synthesis.
- Protein Turnover Studies : Dual labeling with ¹⁵N and deuterium allows simultaneous measurement of synthesis and degradation rates in tissues.
- Structural Biology : Deuterium’s neutron scattering properties aid in resolving protein conformations via neutron crystallography, while ¹⁵N enhances signal resolution in NMR spectra.
A key advantage of L-asparagine-15N₂,d₃ (monohydrate) is its ability to minimize isotopic interference. The substitution of three hydrogen atoms with deuterium at non-reactive positions (e.g., methylene groups) reduces kinetic isotope effects, ensuring minimal perturbation to enzymatic reactions.
Table 1: Key Applications of Isotopically Labeled Asparagine
| Application | Isotopic Label | Technique | Purpose |
|---|---|---|---|
| Protein synthesis tracking | ¹⁵N₂ | Mass spectrometry | Quantify nitrogen incorporation |
| Membrane transport studies | d₃ | Isotopic flux assays | Monitor asparagine uptake kinetics |
| Metabolic pathway mapping | ¹³C₄,¹⁵N₂,d₃ | NMR spectroscopy | Resolve carbon/nitrogen trafficking |
Classification and Nomenclature of ¹⁵N₂,d₃-Labeled Asparagine Derivatives
L-Asparagine-15N₂,d₃ (monohydrate) belongs to the class of stable isotope-labeled non-essential amino acids . Its systematic IUPAC name, (2S)-2,4-bis(¹⁵N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-¹³C₄)butanoic acid; hydrate, reflects three key modifications:
- Isotopic Substitutions :
- Two ¹⁴N atoms replaced with ¹⁵N at the amine groups (positions 2 and 4).
- Three protium (¹H) atoms replaced by deuterium (²H) at the β-carbon (C3).
- Monohydrate Structure : A water molecule coordinates with the carboxyl group, stabilizing the crystal lattice under storage conditions.
Table 2: Structural and Physicochemical Properties
The compound’s synthetic route typically involves enzymatic transamination of ¹³C₄,¹⁵N₂,d₃-labeled oxaloacetate precursors, followed by crystallization in aqueous media to yield the monohydrate form. This labeling strategy ensures >97% isotopic purity, critical for minimizing background noise in mass spectrometry experiments.
The monohydrate form enhances stability by forming hydrogen bonds between the water molecule and the asparagine’s carboxylate group, reducing hygroscopicity during storage. This structural feature is absent in anhydrous variants, which are more prone to decomposition under ambient conditions.
Properties
Molecular Formula |
C4H10N2O4 |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1D2,2D,5+1,6+1; |
InChI Key |
RBMGJIZCEWRQES-BGLCYKSPSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)[15NH2])[15NH2].O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification and Ammonolysis
The most established method for synthesizing L-Asparagine-15N2,d3 (monohydrate) involves a two-step organic synthesis process, as detailed in a Chinese patent (CN100398515C). This approach maximizes isotopic incorporation efficiency and product purity.
Key Reaction Steps
Esterification of L-Aspartic Acid :
Ammonolysis with 15N-Labeled Ammonia :
Table 1: Example Synthesis Parameters from Patent CN100398515C
| Step | Reagents/Conditions | Yield/Conversion Rate |
|---|---|---|
| Esterification | L-Aspartic acid + POCl₃ in CH₃OH (0–5°C) | 72.5% |
| Ammonolysis | β-ester + 15NH₃ (60°C, 64 hr) | 84.1% |
| Purification | Recrystallization (H₂O/EtOH), vacuum drying | >99% purity |
Isotopic Labeling via Chemical Synthesis
Alternative methods involve direct isotopic labeling of L-asparagine using deuterated and 15N-enriched precursors. EvitaChem outlines this approach, emphasizing the use of:
- Deuterated Reagents : To introduce three deuterium atoms (d3) at specific positions.
- 15N-Labeled Precursors : Such as 15NH₃ or 15N-labeled amino acids.
While this method is theoretically feasible, it requires stringent control over reaction conditions to prevent isotopic scrambling. Industrial-scale synthesis often favors the esterification-ammonolysis route for reproducibility and cost efficiency.
Solubility and Stock Solution Preparation
Post-synthesis, L-Asparagine-15N2,d3 (monohydrate) is typically dissolved in aqueous or organic solvents for biochemical studies. Table 2 outlines solubility data and stock solution preparation guidelines from GlpBio.
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 | 6.285 | 1.257 | 0.6285 |
| 5 | 31.425 | 6.285 | 3.1425 |
| 10 | 62.850 | 12.570 | 6.285 |
Key Notes :
Challenges and Optimization Strategies
Isotopic Purity and Yield
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-d3,15N2 (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Asparagine-d3,15N2 (monohydrate) can lead to the formation of aspartic acid derivatives .
Scientific Research Applications
L-Asparagine-d3,15N2 (monohydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of asparagine in cellular functions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
L-Asparagine-d3,15N2 (monohydrate) exerts its effects through its involvement in the metabolic control of cell functions. It is synthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. This reaction attaches ammonia to aspartic acid in an amidation reaction, forming asparagine. The compound is also used as a structural component in many proteins, contributing to their stability and function .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key distinctions between L-Asparagine-15N2,d3 (monohydrate) and related compounds:
Notes:
- CAS 204451-47-8 corresponds to L-Asparagine-amine-¹⁵N monohydrate, a variant with a single ¹⁵N label .
- †Estimated molecular weight based on isotopic substitution: 150.13 (non-labeled) + 2 (¹⁵N) + 3 (D) = 155.13.
- ‡Calculated by adding 4 amu (for ¹³C substitutions) to the non-labeled monohydrate (150.13).
Analytical and Functional Comparisons
Purity and Stability
- L-Asparagine-15N2,d3 monohydrate has higher isotopic purity (98% ¹⁵N and D) compared to L-Asparagine-D3 (98.3% D), reducing background noise in sensitive assays .
- Its monohydrate form enhances stability and solubility in aqueous solutions compared to anhydrous derivatives .
Research Findings
- Mass Spectrometry: L-Asparagine-D3 (non-¹⁵N) is widely used as an internal standard in LC-MS/MS for quantifying asparagine in biological matrices, leveraging its deuterium-induced mass shift .
- NMR Suitability: L-Asparagine-15N2 monohydrate is optimal for ¹⁵N NMR due to its high isotopic enrichment, enabling precise monitoring of nitrogen-containing biomolecules .
- Metabolic Studies: Dual-labeled compounds like L-Asparagine-15N2,d3 are critical in tracing nitrogen incorporation into proteins and deuterium in lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
